molecular formula C11H17NSi B12647480 p-(Dimethylvinylsilyl)benzylamine CAS No. 72144-41-3

p-(Dimethylvinylsilyl)benzylamine

Cat. No.: B12647480
CAS No.: 72144-41-3
M. Wt: 191.34 g/mol
InChI Key: ZHLFFTNRFIWPCC-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon and Organoamine Chemistry

p-(Dimethylvinylsilyl)benzylamine holds a distinct position at the intersection of organosilicon and organoamine chemistry. Organosilicon compounds, characterized by carbon-silicon bonds, are known for their unique properties and are foundational in creating a wide array of materials. Organoamines, particularly primary amines like benzylamine (B48309), are fundamental precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. google.comklri.re.krwww.gov.uk

This compound merges these two domains by covalently linking a dimethylvinylsilyl group to a benzylamine framework. This creates a hybrid molecule with orthogonal reactivity, meaning its two functional groups can react independently under different conditions. This characteristic allows for sequential and controlled chemical transformations, making it a versatile tool for constructing complex molecular architectures and functional materials.

Structural Features Imparting Versatile Reactivity and Synthetic Utility

The versatility of this compound stems directly from the distinct chemical functionalities of its two primary components: the benzylamine moiety and the dimethylvinylsilyl moiety.

The benzylamine portion of the molecule consists of a primary amine group (-NH₂) attached to a benzyl (B1604629) group (a benzene (B151609) ring connected to a CH₂ group). klri.re.kr This moiety is a common and important building block in organic chemistry for several reasons. klri.re.kr

Nucleophilicity and Basicity : The primary amine is a nucleophile and a base, allowing it to readily participate in a wide range of chemical reactions. It can be alkylated, acylated, and used in the formation of imines and amides. klri.re.kr

Synthetic Precursor : Benzylamine is a key intermediate in the synthesis of numerous compounds, including pharmaceuticals and dyes. www.gov.uk The amine group can serve as a point of attachment for other molecules or as a protecting group that can be removed later in a synthetic sequence. klri.re.kr

Cross-linking and Modification : In polymer science, the primary amine can act as a cross-linking agent for resins like epoxy, enhancing their mechanical properties. wisc.edu It also provides a reactive site for grafting other molecules onto a polymer backbone.

The dimethylvinylsilyl group [-Si(CH₃)₂CH=CH₂] provides the molecule with the characteristic reactivity of a vinylsilane. Vinylsilanes are valuable intermediates in organic synthesis and polymer science.

Hydrosilylation : The vinyl group can undergo hydrosilylation, a reaction where a silicon-hydride bond adds across the carbon-carbon double bond. This is a powerful method for creating new silicon-carbon bonds and is widely used in the curing of silicone elastomers and in organic synthesis.

Polymerization : The vinyl group is a polymerizable functional group. It can participate in free-radical polymerization or be incorporated into polymers through various copolymerization techniques. This allows this compound to act as a monomer for creating silicon-containing polymers. wisc.eduipaustralia.gov.au

Coupling Agent : Organosilanes with reactive functional groups are often used as coupling agents to improve adhesion between organic polymers and inorganic substrates like glass or metal oxides. The silyl (B83357) group can form stable bonds with the substrate, while the organic functional group (in this case, the benzylamine) can interact or react with the polymer matrix.

Overview of Key Research Areas and Applications

The dual-functional nature of this compound makes it a prime candidate for use in several advanced research areas, particularly in materials science and specialized organic synthesis. google.com While specific, detailed studies on this exact molecule are not extensively documented in public literature, its structure points toward significant potential in the following applications:

Synthesis of Functional Polymers : The compound can be used as a monomer in polymerization reactions. The vinyl group can be polymerized to form a polysiloxane or poly-alkene backbone, while the benzylamine groups remain as pendant functionalities along the polymer chain. These amine groups can then be used for post-polymerization modification, such as grafting other polymers, attaching bioactive molecules, or introducing cross-links. wisc.eduipaustralia.gov.au

Development of Hybrid Materials : As a coupling agent, this compound can be used to modify the surface of inorganic fillers (like silica (B1680970) or glass fibers) to improve their compatibility with organic polymer matrices. The silyl group bonds to the inorganic surface, and the amine functionality interacts with the polymer, leading to composite materials with enhanced mechanical strength and thermal stability.

Cross-linking Agent : In materials like epoxy resins or polyurethanes, the benzylamine moiety can react with the resin components to form a cross-linked network, while the vinylsilyl group could be used in a secondary curing process (e.g., a moisture-cure or UV-cure system) to create interpenetrating polymer networks with unique properties. wisc.edu

Solid-Phase Synthesis : The benzylamine functionality can be used to anchor the molecule to a solid support or resin. google.com The vinylsilyl group would then be available for further chemical transformations, allowing the molecule to serve as a versatile linker in combinatorial chemistry or solid-phase organic synthesis.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

PropertyValueSource(s)
Chemical Name This compound google.com
CAS Number 72144-41-3 google.com
Alternate CAS 92915-12-3 justia.com
Molecular Formula C₁₁H₁₇NSi google.com
Molecular Weight 191.35 g/mol google.com
Synonyms 4-(Ethenyldimethylsilyl)benzenemethanamine justia.com

Referenced Chemical Compounds

Properties

CAS No.

72144-41-3

Molecular Formula

C11H17NSi

Molecular Weight

191.34 g/mol

IUPAC Name

[4-[ethenyl(dimethyl)silyl]phenyl]methanamine

InChI

InChI=1S/C11H17NSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h4-8H,1,9,12H2,2-3H3

InChI Key

ZHLFFTNRFIWPCC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C)C1=CC=C(C=C1)CN

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry

General Considerations for the Synthesis of Organosilicon Benzylamine (B48309) Analogues

The synthesis of organosilicon compounds that also contain a benzylamine structure requires a nuanced approach. The introduction of silicon can alter the electronic and steric properties of the molecule, which in turn can influence the reactivity of the amine group and the benzylic position. researchgate.net Key considerations include:

Orthogonal Protection Strategies: Protecting the amine functionality during the introduction of the silyl (B83357) group, or vice versa, is often necessary to prevent undesirable reactions. The choice of protecting groups is critical and must be compatible with the reaction conditions of the silylation and amination steps.

Chemoselectivity: When both functionalities are present or being introduced, reactions must be highly chemoselective to target the desired position without affecting the other reactive group. For instance, during a reduction step, conditions must be chosen to avoid the reduction of the vinyl group if it is already present.

Stability: The stability of the silicon-carbon bond under various reaction conditions is a crucial factor. Some reagents used in amination or subsequent transformations could potentially cleave the Si-C bond.

Pathways for the Introduction of Silyl and Amine Functionalities

The formation of the aryl-silicon bond is a cornerstone of this synthesis. Several methods are available for the creation of arylsilanes, which can be adapted for the synthesis of the dimethylvinylsilyl arene precursor. researchgate.net

One of the most powerful and widely used methods for creating silicon-carbon bonds is hydrosilylation . zmsilane.comyoutube.com This reaction involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. zmsilane.comgoogle.com For the synthesis of a precursor to p-(Dimethylvinylsilyl)benzylamine, this could involve the hydrosilylation of a p-substituted styrene (B11656) derivative with dimethylvinylsilane.

Another significant approach is through the use of organometallic reagents . This classic method often involves the reaction of a silyl halide with an organolithium or Grignard reagent derived from an aryl halide. nih.gov For instance, p-bromobenzyl bromide could be selectively metallated at the aromatic position, followed by quenching with dimethylvinylchlorosilane.

More recent developments have focused on transition-metal-catalyzed cross-coupling reactions . These methods offer a versatile and efficient way to form C-Si bonds. nih.gov For example, a palladium-catalyzed reaction between an aryl halide or triflate and a silylating agent like hexamethyldisilane (B74624) can be employed. Additionally, methods involving the deborylative silylation of benzylic organoboronates have emerged as a transition-metal-free alternative. nih.gov

Electrochemical methods also present a viable route for the synthesis of organosilicon compounds. google.com

A summary of common synthetic strategies for organosilanes is presented in the table below:

Synthetic Method Description Catalyst/Reagent Examples Key Features
HydrosilylationAddition of Si-H across a C=C or C≡C bond. zmsilane.comyoutube.comPlatinum complexes (e.g., Karstedt's catalyst), Rhodium complexes. zmsilane.comAtom-economical, often high yielding.
Organometallic RoutesReaction of an organometallic reagent (e.g., Grignard, organolithium) with a silyl halide. nih.govR-MgX, R-Li, Cl-SiR'3.Classic and versatile method.
Cross-Coupling ReactionsTransition-metal-catalyzed coupling of an aryl halide/triflate with a silylating agent. nih.govPalladium, Nickel, or Copper catalysts. nih.govHigh efficiency and functional group tolerance.
Deborylative SilylationReaction of organoboronates with a silyl source, often base-promoted. nih.govKOtBu. nih.govTransition-metal-free.

The introduction of the aminomethyl group onto the benzene (B151609) ring is another critical step. There are several well-established methods for the synthesis of benzylamines. wikipedia.org

A common industrial and laboratory method is the reductive amination of a benzaldehyde (B42025) derivative. nih.gov In this two-step, one-pot process, the aldehyde reacts with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the corresponding amine. google.com A variety of reducing agents can be used, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Alternatively, the amination of a benzyl (B1604629) halide is a straightforward approach. google.com A benzyl halide, such as p-(dimethylvinylsilyl)benzyl chloride, can be reacted with ammonia or a suitable nitrogen nucleophile. This reaction can sometimes be complicated by over-alkylation, leading to the formation of secondary and tertiary amines. Using a masked form of ammonia, such as hexamethylenetetramine (the Delepine reaction) or Gabriel synthesis with potassium phthalimide, can provide the primary amine more cleanly. researchgate.net

Recent advancements include copper-catalyzed three-component carboamination of styrenes, which allows for the direct assembly of benzylamine derivatives. nih.gov

A summary of common synthetic routes for benzylamine derivatives is provided below:

Synthetic Method Description Starting Material Reagents
Reductive AminationReaction of an aldehyde with an amine to form an imine, followed by reduction. nih.govgoogle.comBenzaldehyde derivativeAmine (e.g., NH3), Reducing agent (e.g., NaBH4, H2/Pd). google.com
Amination of Benzyl HalidesNucleophilic substitution of a halide on a benzyl group with an amine. google.comBenzyl halideAmmonia, primary or secondary amines. google.com
Gabriel SynthesisA two-step process involving the reaction of a benzyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis. researchgate.netBenzyl halidePotassium phthalimide, Hydrazine.
Ritter ReactionReaction of a benzylic alcohol or alkene with a nitrile in the presence of a strong acid.Benzylic alcohol or alkeneNitrile (e.g., CH3CN), Strong acid (e.g., H2SO4).

By carefully selecting and combining these synthetic strategies, a viable and efficient pathway to this compound can be designed and executed.

Reactivity and Transformational Chemistry of P Dimethylvinylsilyl Benzylamine

The chemical behavior of p-(dimethylvinylsilyl)benzylamine is largely dictated by the reactivity of its key functional groups: the dimethylvinylsilyl moiety and the benzylamine (B48309) unit. This article focuses on the transformations involving the dimethylvinylsilyl group, which is a versatile handle for a variety of chemical reactions.

Applications in Advanced Organic Synthesis and Materials Science

Tailoring Polymers and Hybrid Materials

Design of Functional and Stimuli-Responsive Polymer Systems

The incorporation of p-(Dimethylvinylsilyl)benzylamine into polymer architectures offers a pathway to sophisticated functional and stimuli-responsive systems. The vinyl group allows for its facile polymerization or copolymerization into various polymer backbones, while the dimethylsilyl and benzylamine (B48309) functionalities introduce specific responsive behaviors.

Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers such as pH, temperature, light, or the presence of specific chemical species. The benzylamine component of this compound can impart pH-responsiveness to a polymer system. In acidic conditions, the amine group can be protonated, leading to changes in polymer solubility, conformation, and hydrodynamic volume. This property is particularly valuable for the design of "smart" drug delivery systems that can release a therapeutic payload in the acidic microenvironment of a tumor or within specific cellular compartments.

The dimethylsilyl group can contribute to the thermal and mechanical properties of the resulting polymer. Furthermore, silyl (B83357) ethers are known to undergo cleavage under specific conditions, which could be exploited for creating degradable or stimuli-responsive materials. While specific research on polymers derived solely from this compound is limited, the behavior of analogous vinylsilyl and benzylamine-containing polymers provides a strong indication of their potential.

Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating this compound

Stimulus Responsive Moiety Potential Application
pH Benzylamine Targeted drug delivery, sensors
Temperature Polymer Backbone Thermoresponsive hydrogels, smart surfaces
Light Photosensitive Additives Photo-controlled release systems

This table is illustrative and based on the known functionalities of the constituent parts of this compound.

Contributions to Specialized Chemical Transformations

Beyond materials science, the distinct chemical functionalities of this compound position it as a valuable building block and reagent in specialized chemical transformations, particularly in catalysis and atom-economic C-H functionalization strategies.

The benzylamine moiety of this compound can serve as a ligand for transition metals, forming complexes that can act as catalysts. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the benzylic structure provides a stable scaffold. By modifying the substituents on the nitrogen or the aromatic ring, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize catalytic activity and selectivity for a specific reaction.

Derivatives of benzylamine have been utilized in various catalytic applications. While there is no specific literature detailing the use of this compound derivatives as primary catalysts, its structure suggests potential. The silyl group could influence the electronic properties of the benzylamine ligand, thereby modulating the reactivity of the metal center. Furthermore, the vinyl group allows for the immobilization of the catalytic complex onto a solid support, facilitating catalyst recovery and reuse, which is a key principle of green chemistry.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic Reaction Role of Benzylamine Moiety Potential Influence of Silyl Group
Cross-Coupling Reactions Ligand for Palladium or Nickel Electronic modulation of the metal center
Asymmetric Synthesis Chiral Ligand (if resolved) Steric hindrance influencing enantioselectivity

This table presents potential applications based on the known roles of benzylamine ligands in catalysis.

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that maximizes atom economy by avoiding the pre-functionalization of starting materials. Benzylamines are valuable substrates in C-H functionalization reactions due to the presence of C-H bonds at the benzylic position (α to the nitrogen) and on the aromatic ring. researchgate.net

The silyl group in this compound can act as a directing group, guiding the functionalization to a specific C-H bond. For instance, rhodium(II) carbenes have been shown to facilitate the distal allylic/benzylic C-H functionalization of silyl ethers. nih.gov This suggests that the dimethylsilyl group could direct functionalization to a specific position on the benzylamine structure. This level of control is highly desirable in complex molecule synthesis.

Moreover, the development of methods for the C-H functionalization of amines is a topic of significant interest. thieme-connect.com The unique substitution pattern of this compound makes it an intriguing substrate for exploring new C-H activation methodologies.

Table 3: Potential C-H Functionalization Reactions Involving this compound

C-H Bond Location Potential Reaction Type Role of Silyl Group
Benzylic C-H Arylation, Alkylation Directing Group, Electronic Influence
Aromatic C-H (ortho, meta, para) Halogenation, Amination Steric and Electronic Directing Effects

This table outlines hypothetical C-H functionalization strategies based on the structure of the compound and known methodologies.

Q & A

Q. How can crosslinking be minimized during epoxy-functionalized nanoparticle synthesis using benzylamine derivatives?

Crosslinking arises from secondary amine and hydroxyl groups reacting with unreacted epoxy moieties. To suppress this, use a 50-fold molar excess of benzylamine relative to epoxy groups, as shown by GPC data (e.g., reducing Mw/Mn from 1.79 to 1.31). Excess amine ensures complete epoxy conversion, reducing inter-chain reactions .

Q. What analytical techniques are effective for characterizing benzylamine-initiated polymer molecular weights?

  • Gel Permeation Chromatography (GPC): Provides Mn, Mw, and dispersity (e.g., Mn = 24,900 for PLMA-GlyMA copolymers) .
  • <sup>1</sup>H NMR: Limited for derivatized nanoparticles due to signal overlap but useful for monomer conversion tracking in ring-opening polymerizations (ROP) .

Q. What are common side reactions in nucleophilic substitutions involving benzylamine derivatives?

Competing 1,2- vs. 1,4-addition pathways depend on substrate electronics. For example, benzylamine exclusively undergoes 1,2-addition with crotonaldehyde but 1,4-addition with methyl vinyl ketone, as shown via ReactIR and DFT studies . Optimize reaction conditions (solvent, temperature) to favor desired pathways.

Q. How can vapor-liquid equilibrium (VLE) modeling guide CO2 capture using benzylamine-based solvents?

The ENRTL model accurately predicts CO2 solubility in aqueous benzylamine, correlating thermodynamic parameters (activity coefficients, Henry’s constants) with experimental VLE data. This aids in solvent formulation for carbon capture .

Advanced Research Questions

Q. How does para-substituent van der Waals volume (Vw) influence benzylamine analogue binding to monoamine oxidase A (MAO A)?

QSAR analysis of Ser209 mutants (e.g., Ser209Ala) reveals a linear correlation (R<sup>2</sup> > 0.9) between substituent Vw (scaled by 0.1) and binding affinity. Bulkier substituents enhance steric complementarity in the MAO A active site .

Q. What computational tools predict ion migration behavior of benzylamine in discontinuous buffer systems?

Simul 5 software accurately simulates cathodic migration of benzylamine in capillary electrophoresis (e.g., pH 8.0 buffer, 600 sec migration time). Experimental validation via UV detection aligns with predicted ion fronts (±5% error) .

Q. How can enzyme cascades enable sustainable bioproduction of benzylamine derivatives?

A nine-step artificial enzyme cascade converts renewable feedstocks (e.g., glucose) into benzylamine via engineered metabolic pathways. Key steps include reductive amination and transaminase-mediated catalysis, achieving >90% yield in Corynebacterium glutamicum .

Q. What mechanistic insights guide Michael addition reactions of benzylamine to sulfone derivatives?

Reaction with sulfone (56a) proceeds via Michael adduct formation at C1, followed by base-catalyzed isomerization and intramolecular cyclization (e.g., forming tropane derivatives). Kinetic studies using <sup>13</sup>C NMR and mass spectrometry confirm intermediate (61) and product (60) structures .

Methodological Considerations

  • Experimental Design: For polymerization, maintain strict stoichiometric control (amine/epoxy ratios) and validate purity via multi-technique characterization (GPC, NMR, DSC).
  • Data Contradictions: Discrepancies in binding affinity measurements (e.g., NMR vs. QSAR) may arise from solvent effects or dynamic protein conformations. Use orthogonal methods (ITC, SPR) for validation .

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